2-Bromo-4-chloro-6-nitrobenzothiazole

Description

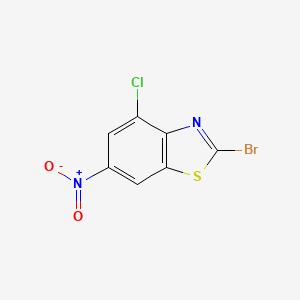

2-Bromo-4-chloro-6-nitrobenzothiazole is a halogenated and nitro-substituted benzothiazole derivative. The benzothiazole core consists of a fused benzene and thiazole ring, with substituents at positions 2 (bromo), 4 (chloro), and 6 (nitro).

The molecular formula is hypothesized to be C₇H₂BrClN₂O₂S, with a calculated molar mass of 313.53 g/mol (based on atomic weights). The nitro group at position 6 enhances electrophilic character, making the compound suitable for substitution reactions or as an intermediate in synthesizing bioactive molecules. Bromine and chlorine at positions 2 and 4 contribute to steric bulk and may enhance stability against metabolic degradation in biological systems.

Properties

IUPAC Name |

2-bromo-4-chloro-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClN2O2S/c8-7-10-6-4(9)1-3(11(12)13)2-5(6)14-7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCNXKBDHKODOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-nitrobenzothiazole typically involves the bromination, chlorination, and nitration of benzothiazole derivatives. One common method includes the following steps:

Bromination: Benzothiazole is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.

Chlorination: The brominated benzothiazole is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.

Nitration: Finally, the chlorinated derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-nitrobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the reduction of the nitro group.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine, chlorine, or nitro groups.

Reduction: Amino derivatives of benzothiazole.

Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-4-chloro-6-nitrobenzothiazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-nitrobenzothiazole involves its interaction with specific molecular targets. The presence of the nitro group allows the compound to undergo redox reactions, which can generate reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-4-chloro-6-nitrobenzothiazole with structurally related benzothiazole derivatives, focusing on substituent effects, molecular properties, and applications.

Key Comparative Insights:

Substituent Effects on Reactivity: The nitro group in this compound renders it highly electrophilic, favoring reactions like nucleophilic aromatic substitution. In contrast, the methoxy group in 2-Bromo-4-chloro-6-methoxybenzothiazole acts as an electron donor, reducing electrophilicity and directing reactivity toward milder conditions. Amino and fluoro substituents (e.g., in 2-Amino-6-bromo-4-fluorobenzothiazole) enhance solubility and bioavailability, making such compounds more suitable for drug design.

Molecular Weight and Applications :

- Heavier halogenated derivatives (e.g., 313.53 g/mol for the nitro compound) are typically used in materials science or as stable intermediates. Lighter analogs like 2-Bromobenzo[d]thiazol-5-amine (229.10 g/mol) are prioritized in medicinal chemistry due to better pharmacokinetic profiles.

Biological Activity :

- Halogenation (Br, Cl, F) improves binding affinity to biological targets by forming halogen bonds. The nitro group, however, may introduce toxicity risks, limiting its direct pharmaceutical use.

Synthetic Utility :

- Nitro-substituted benzothiazoles serve as precursors for reduced amine derivatives, while methoxy variants are intermediates in palladium-catalyzed cross-coupling reactions.

Notes on Evidence Limitations

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. For instance, molar mass and reactivity are extrapolated from compounds with shared halogen and functional group patterns. Further experimental studies are required to validate these hypotheses.

Biological Activity

2-Bromo-4-chloro-6-nitrobenzothiazole (BCNBT) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of BCNBT, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

BCNBT has the molecular formula C7H3BrClN3O2S and features a benzothiazole core with bromine, chlorine, and nitro substituents. The presence of these halogen and nitro groups significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrClN3O2S |

| Molecular Weight | 292.54 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

BCNBT exhibits notable antimicrobial properties against various bacterial strains. Research indicates that compounds in the benzothiazole class, including BCNBT, have shown efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Case Study : A study demonstrated that derivatives of benzothiazoles exhibited significant antibacterial activity, with BCNBT showing inhibition zones comparable to standard antibiotics against S. aureus .

Antitumor Activity

The antitumor potential of BCNBT has been explored in several studies. The compound has been reported to induce apoptosis in cancer cell lines.

- Research Findings : In vitro assays indicated that BCNBT derivatives exhibited cytotoxic effects on human breast and colon cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases .

Anti-inflammatory Activity

BCNBT also displays anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Study Results : A recent investigation found that BCNBT significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of BCNBT can be attributed to its chemical structure. Modifications at specific positions on the benzothiazole ring can enhance or diminish its activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.